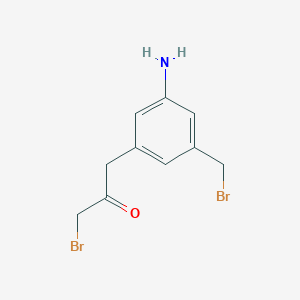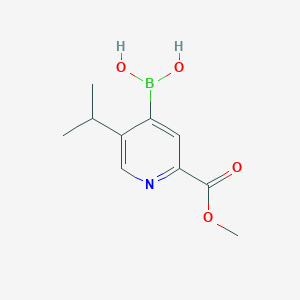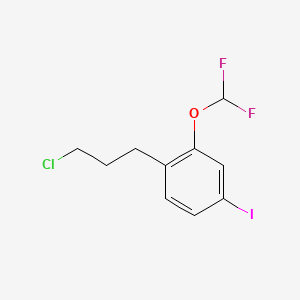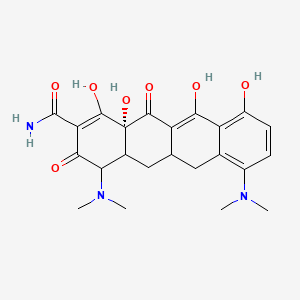
(4S,4aS,5aR,12aS)4,7-Bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxonaphthacene-2-carboxamide;(4S,4aS,5aR,12aS)4,7-Bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxonaphthacene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Minocycline is a second-generation tetracycline antibiotic that is widely used to treat a variety of bacterial infections. It is known for its broad-spectrum activity against both gram-positive and gram-negative bacteria. Minocycline is often used to treat conditions such as acne, pneumonia, and certain types of arthritis. It was first described in the literature in 1966 and was granted FDA approval on June 30, 1971 .
Méthodes De Préparation
Minocycline is synthesized through a series of chemical reactions that modify the structure of tetracycline. The synthetic route involves the modification of carbons 7-9 on the D ring of the tetracycline molecule to enhance its efficacy. The industrial production of minocycline typically involves the use of various reagents and solvents under controlled conditions to ensure the purity and stability of the final product .
Analyse Des Réactions Chimiques
Minocycline undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include proline, hydroxyl acetone, and nitro-benzaldehyde. One notable reaction is the proline-catalyzed three-component Mannich reaction, which involves the formation of a new carbon-carbon bond. The major products formed from these reactions are typically derivatives of minocycline with enhanced biological activity .
Applications De Recherche Scientifique
Minocycline has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the mechanisms of antibiotic action. In biology, minocycline is used to investigate the effects of antibiotics on bacterial protein synthesis. In medicine, it is used to treat various infections and inflammatory conditions. Additionally, minocycline has shown promise as a therapeutic agent for neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, due to its anti-inflammatory and neuroprotective properties .
Mécanisme D'action
Minocycline exerts its effects by inhibiting bacterial protein synthesis. It enters bacterial cells through porins and binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome. This inhibition of protein synthesis ultimately leads to the death of the bacterial cell. Minocycline also has anti-inflammatory and anti-apoptotic properties, which contribute to its therapeutic effects in non-bacterial diseases .
Comparaison Avec Des Composés Similaires
Minocycline is often compared to other tetracycline antibiotics, such as doxycycline and tetracycline. While all three compounds share a similar mechanism of action, minocycline is unique in its ability to penetrate the blood-brain barrier, making it particularly effective for treating central nervous system infections. Additionally, minocycline has a longer half-life and higher bioavailability compared to doxycycline and tetracycline, which enhances its therapeutic efficacy .
Similar Compounds::- Doxycycline
- Tetracycline
- Oxytetracycline
Propriétés
Formule moléculaire |
C23H27N3O7 |
|---|---|
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
(12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9?,11?,17?,23-/m0/s1 |
Clé InChI |
FFTVPQUHLQBXQZ-KHKMKUPUSA-N |
SMILES isomérique |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C |
SMILES canonique |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


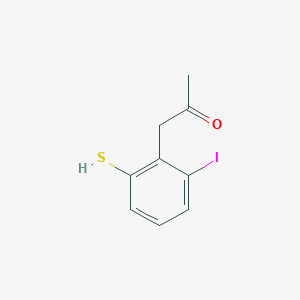
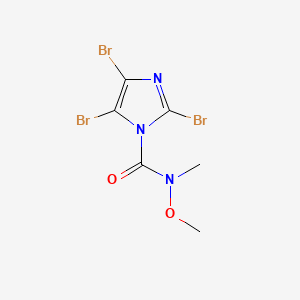
![(2S)-2-[3-(2,6-diethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]-3,3-dimethylbutan-1-ol](/img/structure/B14068703.png)

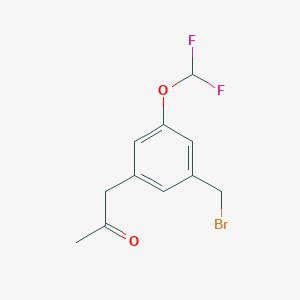
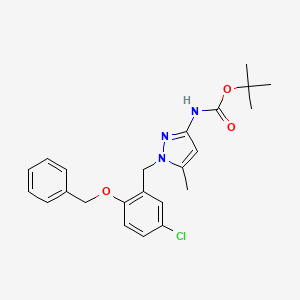


![(5S,10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl diethyl phosphate](/img/structure/B14068748.png)

